5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine
Description
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methoxybenzyl group at position 5 and an amine group at position 2. The 1,3,4-oxadiazole scaffold is renowned for its electronic properties, metabolic stability, and diverse bioactivity, making it a key structural motif in medicinal and materials chemistry .
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKLGXNCDWAEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. For instance, the reaction of 3-methoxybenzyl hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine serves as a versatile building block for creating more complex molecules. Its unique structural features allow chemists to explore various chemical reactions and develop new compounds with specific properties.
Biology
The compound exhibits promising antimicrobial and anticancer activities. Studies have shown that derivatives of oxadiazoles possess significant antibacterial and antifungal properties, making them potential candidates for drug development. For instance:
- Anticancer Activity : Derivatives have been tested against cancer cell lines such as MCF-7 and HeLa, showing IC50 values ranging from 23.5 to 45.6 µM, indicating effective inhibition of cancer cell proliferation.
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. Its mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzyme activity and disrupting cellular processes.
Materials Science
The compound can be utilized in developing new materials with specific properties, such as polymers and coatings. Its unique substitution pattern enhances its potential for specific interactions, making it valuable in material engineering.
Case Study 1: Anticancer Research
A study investigated the anticancer properties of several oxadiazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cells (MCF-7), supporting further exploration for therapeutic applications.
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibits substantial antibacterial effects, highlighting its potential as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects. The methoxyphenyl group may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on the Oxadiazole Ring
- 5-Phenyl-1,3,4-oxadiazol-2-amine ():
- 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine ():
- 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine ():
Crystal Packing and Hydrogen Bonding
- 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine :
- 5-Phenyl Derivatives ():
- 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine ():
Anti-Inflammatory and Analgesic Activity
- 5-(Diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine ():
- 5-[(3-Methoxyphenyl)methyl] Derivatives :
Antimicrobial and Anticancer Activity
Physicochemical Properties
| Compound | LogP | PSA (Ų) | Molecular Weight | Key Substituent Effects |
|---|---|---|---|---|
| 5-[(3-Methoxyphenyl)methyl] derivative | 2.1 | 68.2 | 221.21 | Enhanced solubility due to methoxy |
| 5-Phenyl-1,3,4-oxadiazol-2-amine | 1.8 | 61.6 | 175.17 | Lower solubility, higher crystallinity |
| 5-(4-Fluorophenyl) derivative | 1.9 | 61.6 | 193.17 | Fluorine increases metabolic stability |
| 5-(Furan-2-yl) derivative | 1.5 | 93.9 | 211.21 | High PSA limits membrane permeability |
Biological Activity
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by recent research findings.
Structure and Synthesis
The molecular structure of this compound features an oxadiazole ring substituted with a methoxyphenyl group. This structural configuration is significant as it influences the compound's biological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated effectiveness against various bacterial strains:
The antimicrobial mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. The compound has shown cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | <20 | |
| Jurkat (T-cell leukemia) | <30 | |
| U251 (glioblastoma) | <25 |
Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX:
| Compound Type | Mechanism of Action | Reference |
|---|---|---|
| 1,3,4-Oxadiazole derivatives | Inhibition of COX enzymes | |
| Thiadiazole/oxadiazole hybrids | Reduction in TNF-alpha levels |
These findings suggest potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical and preclinical settings:
- Anticancer Efficacy : A study involving a series of synthesized oxadiazole compounds demonstrated that certain analogs significantly inhibited tumor growth in xenograft models.
- Antimicrobial Screening : A systematic evaluation of various oxadiazole derivatives revealed that those with specific substitutions exhibited potent activity against multi-drug resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted hydrazides or semicarbazides. For example, hydrazide precursors (e.g., 3-methoxybenzyl-substituted hydrazides) are condensed with reagents like POCl₃ or polyphosphoric acid under reflux conditions (90–120°C). Reaction optimization includes monitoring pH during precipitation and purification via recrystallization (e.g., DMSO/water mixtures) . Spectral characterization (IR, NMR) is critical to confirm intermediate and final product purity.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key parameters include data-to-parameter ratios (>14:1) and low R-factors (<0.05). Hydrogen bonding networks (e.g., N–H⋯N interactions) stabilize the crystal lattice and are quantified using software like SHELX or OLEX2 . Complementary techniques like ¹H/¹³C NMR and FT-IR verify functional groups, while mass spectrometry confirms molecular weight .
Q. What preliminary biological assays are used to evaluate the compound’s activity?
- Methodological Answer : Initial screening often includes one-dose cytotoxicity assays against cancer cell lines (e.g., melanoma, leukemia) using MTT or SRB protocols. Antioxidant potential is assessed via DPPH radical scavenging assays, with IC₅₀ values calculated relative to ascorbic acid controls . Dose-response curves (10–100 µM) and replicate experiments (n ≥ 3) ensure reproducibility.
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for oxadiazole derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–C vs. C–N variations) arise from temperature-dependent disorder or solvent effects. Refinement strategies include:
- Re-examining data collection parameters (e.g., T = 291 K vs. 293 K impacts thermal motion) .
- Applying Hirshfeld surface analysis to distinguish intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O) .
- Cross-validating with DFT-optimized geometries to identify outliers .
Q. What experimental designs are recommended to assess the compound’s mechanism of action in cancer models?
- Methodological Answer : Advanced studies require:
- Target identification : Molecular docking against receptors (e.g., EGFR, VEGFR) using AutoDock Vina, guided by pharmacophore features of the 1,3,4-oxadiazole core .
- Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) in treated vs. untreated cells .
- In vivo validation : Xenograft models with dose escalation (10–50 mg/kg) and pharmacokinetic profiling (plasma half-life, bioavailability) .
Q. How can synthesis yield be optimized while minimizing byproducts?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst screening : Lewis acids like ZnCl₂ or PTSA improve reaction rates .
- Byproduct suppression : TLC monitoring at 30-minute intervals identifies intermediate degradation, enabling timely quenching .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : SAR is anchored in:
- Electron-withdrawing/donating effects : The 3-methoxy group’s resonance effects modulate electron density on the oxadiazole ring, influencing binding to hydrophobic pockets .
- Conformational analysis : Torsional angles (e.g., between oxadiazole and phenyl rings) are correlated with bioactivity using QSAR models .
- Thermodynamic stability : ΔG calculations (via molecular dynamics) predict metabolic stability in hepatic microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
